molecular formula C13H15BrN2O2 B1441496 tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate CAS No. 1300582-43-7

tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate

Cat. No. B1441496
M. Wt: 311.17 g/mol
InChI Key: NMNJVQBQTDQWOM-UHFFFAOYSA-N
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Description

“tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate” is a chemical compound with the molecular formula C12H13BrN2O2 . It has an average mass of 297.148 Da and a monoisotopic mass of 296.016022 Da .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate” has been analyzed using various spectroscopic techniques . The compound has 4 hydrogen bond acceptors, no hydrogen bond donors, and 2 freely rotating bonds .


Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate” are not detailed in the available resources, indazole derivatives in general have been studied for their reactivity .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 377.4±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 62.5±3.0 kJ/mol, and it has a flash point of 182.0±25.7 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Diels-Alder Reaction : tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate has been used in the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan (Padwa, Brodney, & Lynch, 2003).
  • N-1-Difluoromethylation : This compound has been applied in a scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate, demonstrating its versatility in functionalization reactions (Hong et al., 2020).
  • Synthesis of Indazolo[5,4-b][1,6]naphthyridine Derivatives : It is used in the synthesis of complex molecules, such as indazolo[5,4-b][1,6]naphthyridine derivatives, highlighting its utility in constructing advanced heterocyclic structures (Chen et al., 2019).

Catalysis and Oxidation Processes

  • Selective Aerobic Oxidation : The compound has found application in catalyzing the selective aerobic oxidation of allylic and benzylic alcohols, emphasizing its role in specific oxidation reactions (Shen et al., 2012).

Structural and Spectroscopic Analysis

  • Crystal Structure and DFT Study : Its crystal structure has been analyzed, providing insights into its molecular configuration, which is essential for understanding its reactivity and interaction with other molecules (Ye et al., 2021).

Advanced Material Synthesis

  • Synthesis of Fused Tetracyclic Heterocycles : The compound aids in the combinatorial synthesis of fused tetracyclic heterocycles, a process significant in developing novel materials and pharmaceuticals (Li et al., 2013).

properties

IUPAC Name

tert-butyl 6-bromo-3-methylindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-8-10-6-5-9(14)7-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNJVQBQTDQWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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